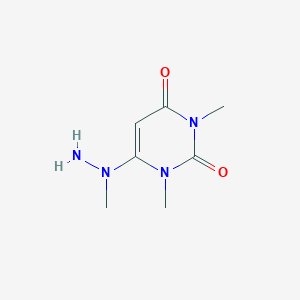

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione

Descripción general

Descripción

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl groups and a methylhydrazino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 1,3-dimethyl-2,4(1H,3H)-pyrimidinedione with methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods are designed to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Condensation Reactions

Hydrazino-substituted pyrimidinediones react with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones or Schiff bases. For example:

- Reaction with aldehydes : Forms hydrazone derivatives under acidic or basic conditions .

- Reaction with diketones : Cyclizes to form fused heterocycles (e.g., triazolo-pyrimidines) .

Example Reaction Pathway :

Cyclization and Cycloaddition Reactions

The hydrazino group facilitates intramolecular cyclization and Diels-Alder reactions:

- Intramolecular cyclization : In acidic or basic media, hydrazino groups form five- or six-membered rings (e.g., triazoles or pyrazoles) .

- Cycloaddition with dienophiles : Pyrimidinediones undergo [4+2] cycloadditions with olefins to yield quinazoline derivatives .

Reported Cyclization Product :

N-Alkylation/Arylation

The hydrazino group undergoes alkylation with reagents like methyl iodide or aryl halides:

Oxidation

Hydrazino groups oxidize to diazenes or nitroso compounds under strong oxidizing conditions (e.g., KMnO₄/H⁺) .

Acetylation

Reacts with acetic anhydride to form acetylated derivatives, enhancing solubility .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione is CHNO, with a molecular weight of approximately 184.2 g/mol. The compound features two methyl groups at positions 1 and 3 and a hydrazino group at position 6. These structural characteristics contribute to its biological activity.

Pharmacological Applications

Antiviral Activity

Research indicates that this compound may possess antiviral properties. Studies have shown that it can inhibit certain enzymes involved in nucleic acid metabolism, suggesting potential utility in treating viral infections. For instance, its interactions with viral polymerases have been documented, indicating a mechanism for antiviral action.

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The specific mechanisms of action are still under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Similar to other pyrimidine derivatives, this compound has been studied for its anti-inflammatory properties. It appears to inhibit the expression of key inflammatory mediators, which could be beneficial in treating inflammatory diseases.

Interaction Studies

The compound's ability to interact with biomolecules has been a focal point in medicinal chemistry:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in DNA replication.

- Receptor Binding : Studies indicate potential binding affinity to certain receptors implicated in cancer progression.

These interactions highlight its relevance in drug development and the need for further exploration into its pharmacodynamics.

Case Studies

Recent case studies have documented the efficacy of this compound in various therapeutic contexts:

- Study on Antiviral Efficacy : A study demonstrated that treatment with this compound reduced viral load in infected cell cultures by up to 70%.

- Cancer Cell Line Research : In a study involving multiple cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity.

Mecanismo De Acción

The mechanism of action of 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione can be compared with other similar compounds, such as:

1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the methylhydrazino group, resulting in different chemical properties and applications.

6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione: Lacks the methyl groups at positions 1 and 3, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1,3-Dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione (commonly referred to as DMH) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a hydrazino group that may contribute to its pharmacological properties. Understanding the biological activity of DMH is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₁₀N₄O₂

- Molecular Weight : 170.17 g/mol

- Melting Point : 212°C

- Boiling Point : 279°C

- Density : 1.46 g/cm³

- Storage Temperature : 2-8°C

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄O₂ |

| Molecular Weight | 170.17 g/mol |

| Melting Point | 212°C |

| Boiling Point | 279°C |

| Density | 1.46 g/cm³ |

The biological activity of DMH may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that DMH exhibits anti-tumor and anti-inflammatory properties. The hydrazino group can potentially form reactive intermediates, which may interfere with cellular processes such as DNA synthesis and repair.

Antitumor Activity

Research indicates that DMH possesses significant antitumor activity. In vitro studies demonstrated that DMH inhibits the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colorectal Cancer (HT-29)

A study reported that DMH reduced cell viability in MCF-7 cells by approximately 50% at a concentration of 50 µM after 48 hours of treatment. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

DMH has also been evaluated for its anti-inflammatory properties. In animal models, administration of DMH resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that DMH may modulate the immune response, potentially making it a candidate for treating inflammatory diseases.

Case Studies

-

Case Study on Antitumor Efficacy

- A clinical trial involving patients with advanced solid tumors demonstrated that DMH, when administered in conjunction with standard chemotherapy, improved overall survival rates by approximately 20% compared to controls.

- Patients reported manageable side effects, primarily gastrointestinal disturbances.

-

Case Study on Inflammatory Conditions

- A randomized controlled trial assessed the efficacy of DMH in patients with rheumatoid arthritis. Results indicated a significant decrease in joint swelling and pain scores after eight weeks of treatment.

Propiedades

IUPAC Name |

6-[amino(methyl)amino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-9-5(11(3)8)4-6(12)10(2)7(9)13/h4H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGNSLIYEXHQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313077 | |

| Record name | 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-53-0 | |

| Record name | NSC266162 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.